molecular formula C10H19Cl2N3O B2735326 4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride CAS No. 1084341-79-6

4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride

Cat. No.: B2735326
CAS No.: 1084341-79-6
M. Wt: 268.18
InChI Key: MLJSXKAWDDEOAY-UHFFFAOYSA-N
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Description

4-Methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This specific compound features a methoxy group and a methylated imidazole ring attached to the piperidine structure, making it a unique and versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride typically involves multiple steps, starting with the formation of the piperidine ring followed by the introduction of the methoxy and imidazole groups. One common synthetic route includes the reaction of 4-methoxybenzyl chloride with 1-methyl-1H-imidazole-2-carboxylic acid, followed by reduction and subsequent cyclization to form the piperidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo-compounds, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anti-inflammatory effects, making it a candidate for drug development.

Medicine: The compound has potential applications in the pharmaceutical industry. It can be used as a precursor for the synthesis of active pharmaceutical ingredients (APIs) that target specific diseases or conditions.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which 4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors in biological systems, leading to its biological activities. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects.

Comparison with Similar Compounds

  • 4-Methoxy-4-(1H-imidazol-2-yl)piperidine dihydrochloride: Similar structure but lacks the methyl group on the imidazole ring.

  • 4-Methoxy-4-(2-methyl-1H-imidazol-1-yl)piperidine dihydrochloride: Similar structure but with a different position of the methyl group on the imidazole ring.

Uniqueness: 4-Methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This compound's distinct structure allows it to interact with biological targets in a way that is different from its analogs.

Properties

IUPAC Name

4-methoxy-4-(1-methylimidazol-2-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.2ClH/c1-13-8-7-12-9(13)10(14-2)3-5-11-6-4-10;;/h7-8,11H,3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJSXKAWDDEOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2(CCNCC2)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate (182 mg) in EtOAc (0.7 ml) and water (0.09 ml) was added 4N hydrogen chloride in EtOAc (0.7 ml) and the mixture was stirred at room temperature for 2 hours. Solvent was removed in vacuo to give 4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride (122 mg) as a colorless powder. The obtained crude product was used in next reaction without further purification.
Name
tert-butyl 4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate
Quantity
182 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.7 mL
Type
solvent
Reaction Step One
Name
Quantity
0.09 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 mL
Type
solvent
Reaction Step One

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